5-(4-methoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
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Overview
Description
5-(4-METHOXYPHENYL)-6-PHENYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with methoxyphenyl and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHOXYPHENYL)-6-PHENYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of cyclic compounds containing active methylene groups with aromatic aldehydes and malononitrile in a water-ethanol mixture . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(4-METHOXYPHENYL)-6-PHENYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(4-METHOXYPHENYL)-6-PHENYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of poly (ADP-ribose) polymerases (PARP-1), which are involved in DNA repair.
Biological Research: The compound’s ability to inhibit specific enzymes makes it useful in studying cellular processes like DNA repair and apoptosis.
Industrial Applications: Its derivatives are explored for antimicrobial and antifungal properties, making it relevant in the development of new antibiotics.
Mechanism of Action
The mechanism of action of 5-(4-METHOXYPHENYL)-6-PHENYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE involves the inhibition of PARP-1. PARP-1 is a DNA-binding protein that plays a crucial role in the repair of single-strand breaks in DNA. By inhibiting PARP-1, the compound prevents the repair of damaged DNA, leading to cell death, particularly in cancer cells that rely heavily on PARP-1 for survival .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
- Pyrano[2,3-d]pyrimidine derivatives
- Triazole-pyrimidine hybrids
Uniqueness
5-(4-METHOXYPHENYL)-6-PHENYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE stands out due to its specific substitution pattern and its potent inhibitory activity against PARP-1. This makes it a valuable compound in the development of targeted cancer therapies .
Properties
Molecular Formula |
C19H15N3O3 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-6-phenyl-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H15N3O3/c1-25-13-9-7-11(8-10-13)14-15-17(21-19(24)22-18(15)23)20-16(14)12-5-3-2-4-6-12/h2-10H,1H3,(H3,20,21,22,23,24) |
InChI Key |
GWHYQRIWNUDUOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NC3=C2C(=O)NC(=O)N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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